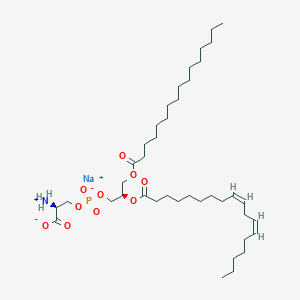
2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 3-bromo-5-methoxybenzoate moiety attached to a 2,5-dioxopyrrolidin-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dioxopyrrolidin-1-yl 3-bromo-5-methoxybenzoate typically involves a multi-step process. One common method includes the esterification of 3-bromo-5-methoxybenzoic acid with 2,5-dioxopyrrolidin-1-yl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and purification steps are integrated to ensure the purity of the final product .
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromo-5-methoxybenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-bromo-5-methoxybenzoic acid and 2,5-dioxopyrrolidin-1-yl alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: 3-bromo-5-methoxybenzoic acid and 2,5-dioxopyrrolidin-1-yl alcohol.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticonvulsant and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 3-bromo-5-methoxybenzoate is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. This interaction is often utilized in the design of enzyme inhibitors and protein labeling reagents .
Comparación Con Compuestos Similares
- 2,5-Dioxopyrrolidin-1-yl 3-chloro-5-methoxybenzoate
- 2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-methoxybenzoate
- 2,5-Dioxopyrrolidin-1-yl 3-iodo-5-methoxybenzoate
Comparison:
- Uniqueness: The presence of the bromine atom in 2,5-dioxopyrrolidin-1-yl 3-bromo-5-methoxybenzoate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a good leaving group, making the compound more reactive in nucleophilic substitution reactions.
- Applications: While all these compounds can be used in similar applications, the specific reactivity of the bromine derivative makes it more suitable for certain types of chemical modifications and biological studies.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-5-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO5/c1-18-9-5-7(4-8(13)6-9)12(17)19-14-10(15)2-3-11(14)16/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDKFTBSZQSZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)ON2C(=O)CCC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-piperidin-4-yl-1H-imidazo[4,5-b]pyridine;dihydrochloride](/img/structure/B8266872.png)
![(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine;dihydrochloride](/img/structure/B8266875.png)








![(NE,S)-2-methyl-N-[[3-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B8266964.png)
![(NE,R)-2-methyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B8266965.png)
![(NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266969.png)
![(NE,R)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266975.png)
